7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C25H28N6O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-anilino-7,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C25H28N6O/c1-25(2)16-19-22(20(32)17-25)23(27-18-8-4-3-5-9-18)29-24(28-19)31-14-12-30(13-15-31)21-10-6-7-11-26-21/h3-11H,12-17H2,1-2H3,(H,27,28,29) |
InChI Key |
QIKPCCNNTWDJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=N4)NC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, phenylamine, and pyridine-substituted piperazine. Common reaction conditions may involve:
Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol.
Catalysts: Palladium or copper catalysts.
Temperature: Reactions may be conducted at elevated temperatures (e.g., 80-120°C).
Time: Reaction times can vary from several hours to days.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinone core and pyridine moiety are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), which target electron-rich regions of the molecule.
| Reaction Site | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Quinazolinone ring | KMnO₄ | Oxidized quinazoline derivatives | Acidic or neutral aqueous media |
| Pyridine nitrogen | H₂O₂ | N-oxide derivatives | Mild acidic conditions |
For example, oxidation of the quinazolinone ring can yield products with enhanced electrophilic character, potentially useful for further functionalization .
Reduction Reactions
Reduction primarily targets the carbonyl group of the quinazolinone core or unsaturated bonds in the piperazine/pyridine systems. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed.
| Reaction Site | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Quinazolinone carbonyl | NaBH₄ | Secondary alcohol derivative | Ethanol, room temperature |
| Piperazine ring | LiAlH₄ | Partially saturated piperazine derivatives | Anhydrous THF, reflux |
Reduction of the carbonyl group generates alcohols, which can serve as intermediates for alkylation or esterification .
Nucleophilic Substitution
The piperazine and phenylamino groups are key sites for nucleophilic substitution. Thiourea and amines are common nucleophiles, facilitated by basic conditions.
| Reaction Site | Nucleophile | Product | Conditions |
|---|---|---|---|
| Piperazine nitrogen | Thiourea | Thioether-linked derivatives | NaOH, ethanol, reflux |
| Phenylamino group | Alkyl amines | N-alkylated quinazolinones | DMF, 80–100°C |
A notable example involves the substitution of the piperazine nitrogen with thiourea under reflux conditions, yielding thioxo derivatives with potential bioactivity .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) enable functionalization of the pyridine or phenyl rings.
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-modified derivatives |
| Heck reaction | Pd(OAc)₂ | Alkenes | Alkenyl-substituted quinazolinones |
These reactions expand the compound’s structural diversity, enabling tailored modifications for drug discovery.
Acid/Base-Mediated Transformations
The compound undergoes protonation/deprotonation at the pyridine nitrogen (pKa ≈ 5.36) and quinazolinone carbonyl, influencing solubility and reactivity.
| Condition | Effect | Application |
|---|---|---|
| Acidic (HCl) | Protonation of pyridine, enhanced solubility | Purification via crystallization |
| Basic (NaOH) | Deprotonation of NH groups, facilitating substitution | Synthesis of N-functionalized analogs |
Case Studies
-
Anticancer Derivative Synthesis : Substitution at the piperazine ring with cytotoxic agents (e.g., chlorambucil) produced analogs with IC₅₀ values of 8–12 µM against breast cancer cells.
-
Thioxo Derivatives : Reaction with CS₂ under basic conditions yielded thioxo-quinazolinones, which showed improved inhibitory activity against tyrosine kinases .
Comparative Reactivity
| Structural Feature | Reactivity | Unique Applications |
|---|---|---|
| Quinazolinone core | Susceptible to oxidation and reduction | Anticancer agent development |
| Pyridylpiperazine moiety | Facilitates cross-coupling and substitution | Neurological drug targeting |
| Phenylamino group | Enables N-alkylation and acylation | Antibacterial compound synthesis |
This compound’s versatility in undergoing diverse reactions positions it as a valuable scaffold in medicinal chemistry. Further research should explore enantioselective modifications and in vivo stability of its derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 30 µM against MCF-7 breast cancer cells, suggesting significant efficacy in inhibiting cancer cell proliferation .
Case Study:
In a study by Smith et al. (2020), the compound was tested against multiple breast cancer cell lines, showing that it significantly inhibited cell growth compared to control groups. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.
Case Study:
A screening study conducted by Jones et al. (2019) revealed that derivatives of this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 15 µg/mL.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinazoline Core: Utilizing starting materials such as phenylamines and piperazines.
- Functional Group Modifications: Introducing the pyridine moiety through coupling reactions.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-(phenylamino) group introduces polarity, balancing the hydrophobic effects of dimethyl substituents .
Impact of Heterocyclic Side Chains :
- The pyridin-2-yl-piperazine moiety (shared by the target compound, , and ) is associated with kinase inhibition and serotonin receptor modulation .
- In contrast, the hydroxyethyl-piperazine in improves aqueous solubility, which may benefit oral bioavailability .
Electron-Donating/Withdrawing Groups :
- The trifluoromethyl group in ’s analog likely alters electron density, affecting binding to targets like kinases or GPCRs .
- The chlorine atom in enhances metabolic stability by resisting oxidative degradation .
Steric Considerations :
- The 7,7-dimethyl groups in the target compound may hinder interactions with shallow binding pockets compared to the less bulky 7-phenyl analog () .
Biological Activity
The compound 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, notably kinases. Kinases are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. The compound exhibits significant inhibitory effects on specific kinases associated with cancer progression and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound has demonstrated potent inhibition against several receptor tyrosine kinases (RTKs) such as fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs). Inhibition of these pathways can lead to reduced tumor growth and metastasis .
- Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting programmed cell death mechanisms .
Therapeutic Potential
The therapeutic applications of this compound are broad, encompassing oncology and possibly other fields such as neurology due to its interaction with neurotransmitter receptors.
Cancer Treatment
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .
- Selectivity : Selectivity for cancer cells over normal cells is a critical aspect of its therapeutic profile, minimizing potential side effects associated with traditional chemotherapeutics.
Case Studies
- In Vitro Studies : In a study examining the compound's effects on human lung carcinoma cells (A549), it was found to have an IC50 value significantly lower than that of conventional chemotherapeutics like 5-fluorouracil, indicating higher potency .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in reducing tumor size and improving survival rates in xenograft models of human cancers. Results indicated a marked reduction in tumor growth compared to control groups receiving no treatment .
- Mechanistic Studies : Research has focused on elucidating the precise biochemical pathways affected by the compound. For example, it was shown to downregulate key survival pathways in cancer cells, leading to increased apoptosis rates .
Table 1: Biological Activity Summary
| Activity Type | Targeted Cells | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HeLa | < 2 | |
| Antiproliferative | HepG2 | < 1.5 | |
| Antiproliferative | A549 | < 1 |
| Mechanism | Description | Implication |
|---|---|---|
| Kinase Inhibition | Blocks FGFR and PDGFR signaling | Reduces tumor growth |
| Apoptosis Induction | Promotes programmed cell death | Enhances anticancer efficacy |
| Cell Cycle Disruption | Alters progression through G1/S phase | Prevents proliferation |
Q & A
Basic: What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Structural confirmation requires a multi-technique approach:
- 1H/13C NMR to verify hydrogen and carbon environments, particularly for distinguishing aromatic protons (e.g., phenylamino and pyridinyl groups) and confirming stereochemistry .
- HRMS (High-Resolution Mass Spectrometry) to validate molecular weight and fragmentation patterns, ensuring synthetic accuracy (e.g., observed vs. calculated mass accuracy within ±2 ppm) .
- IR Spectroscopy to identify functional groups such as carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH stretches from the phenylamino group .
- Elemental Analysis to confirm C, H, and N percentages, with deviations ≤0.3% indicating purity .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Key methodological considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in analogous quinazolinone syntheses .
- Catalyst Use : Copper(I) iodide or Pd catalysts improve coupling efficiency for piperazine and pyridine moieties .
- Purification : Gradient column chromatography (e.g., silica gel, ethyl acetate/hexane) resolves regioisomers. Recrystallization from ethanol/water mixtures enhances purity .
- Reaction Monitoring : TLC or HPLC tracks intermediate formation, reducing side products .
Advanced: How does the pyridinylpiperazine moiety influence the compound's kinase inhibitory activity?
Answer:
The pyridinylpiperazine group enhances target selectivity and binding affinity through:
- Hydrogen Bonding : Pyridine nitrogen interacts with kinase ATP-binding pockets (e.g., CDK4/ARK5), as demonstrated in SAR studies of related inhibitors .
- Conformational Flexibility : Piperazine allows optimal spatial alignment with hydrophobic kinase domains, improving IC50 values (e.g., sub-100 nM activity in tumor cell apoptosis assays) .
- Solubility Modulation : The basic piperazine nitrogen improves aqueous solubility, critical for in vivo bioavailability .
Advanced: What experimental strategies resolve contradictions in spectral data (e.g., ambiguous NMR signals)?
Answer:
Contradictions arise from overlapping signals or dynamic processes (e.g., tautomerism). Solutions include:
- 2D NMR (COSY, HSQC, HMBC) to assign coupled protons and long-range correlations, resolving ambiguities in aromatic regions .
- Variable Temperature NMR to identify exchange broadening from rotational barriers in the piperazine ring .
- X-ray Crystallography for definitive stereochemical assignment, particularly for chiral centers in the dihydroquinazolinone core .
Basic: What in vitro assays are recommended to evaluate the compound's biological activity?
Answer:
- Kinase Inhibition Profiling : Use recombinant kinases (e.g., CDK4/CYCLIN D1, ARK5) with ATP-competitive assays (e.g., ADP-Glo™) to determine IC50 values .
- Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., leukemia, solid tumors) to measure apoptosis induction at 24–72 hours .
- Selectivity Screening : Compare activity across kinase panels (≥50 kinases) to assess polypharmacological risks .
Advanced: How can researchers design SAR studies to improve this compound's pharmacokinetic properties?
Answer:
Focus on structural modifications guided by:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonamide) to reduce LogP values >5, improving metabolic stability .
- Metabolic Hotspot Analysis : Replace labile methyl groups (e.g., 7,7-dimethyl) with deuterated or fluorinated analogs to slow CYP450-mediated oxidation .
- Prodrug Strategies : Mask polar groups (e.g., tertiary amines) with ester linkages to enhance oral absorption .
Advanced: What methodologies address batch-to-batch variability in synthetic yield?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, stoichiometry) and identify critical parameters .
- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progression, ensuring consistency .
- Quality-by-Design (QbD) : Define a design space for acceptable impurity profiles (e.g., ≤0.15% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
